The synthesis of 4-(4-Iodophenoxy)butanoic acid typically involves a multi-step process that may include the following methods:
The reactions are typically conducted under controlled conditions, including temperature and solvent choice (e.g., dimethylformamide or dichloromethane), to optimize the yield and minimize side reactions. Purification techniques such as high-performance liquid chromatography (HPLC) are often employed to isolate the desired product from unreacted starting materials and by-products .
The molecular formula of 4-(4-Iodophenoxy)butanoic acid is , and its structure features a butanoic acid group linked to a 4-iodophenoxy group. The InChI code for this compound is 1S/C10H11IO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) .
The compound has a molecular weight of approximately 304.1 g/mol. Its structural characteristics can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its identity and purity.
4-(4-Iodophenoxy)butanoic acid participates in several chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of reaction conditions to ensure high selectivity and yield. Techniques such as thin-layer chromatography (TLC) are used for monitoring the progress of reactions.
The mechanism of action for 4-(4-Iodophenoxy)butanoic acid primarily revolves around its ability to interact with biological molecules through binding interactions facilitated by its aromatic structure and functional groups.
Studies have shown that derivatives of this compound can exhibit enhanced biological activity when conjugated with targeting ligands or therapeutic agents.
Relevant analyses such as infrared spectroscopy (IR) provide insights into the functional groups present, while NMR spectroscopy elucidates the molecular environment around hydrogen atoms .
4-(4-Iodophenoxy)butanoic acid has several applications in scientific research:
The chemical synthesis of 4-(4-iodophenyl)butanoic acid (IPBA; CAS 27913-58-2) relies on well-established organic chemistry techniques. The core scaffold is typically constructed via Friedel-Crafts acylation, where iodobenzene reacts with succinic anhydride under Lewis acid catalysis (e.g., AlCl₃) to form 4-(4-iodobenzoyl)butanoic acid. This intermediate undergoes Clemmensen reduction to yield the linear alkyl chain terminating in the carboxylic acid group [3] [10]. Alternative routes include Ullmann coupling or nucleophilic aromatic substitution, though these are less efficient for large-scale production. The final compound is characterized by its crystalline structure (melting point: 145–147°C) and solubility profile (soluble in ethanol/DMSO; insoluble in water) [3] [10]. Modifications to this core structure, such as 4-amino-4-(4-iodophenyl)butanoic acid, introduce amino groups via reductive amination, enabling additional conjugation sites for radiopharmaceutical applications [8].
Table 1: Key Physicochemical Properties of IPBA
Property | Value |
---|---|
CAS Number | 27913-58-2 |
Molecular Formula | C₁₀H₁₁IO₂ |
Molecular Weight | 290.10 g/mol |
LogD (octanol/PBS) | -0.97 [7] |
Solubility | Organic solvents (DMSO, ethanol) |
IPBA serves as a versatile albumin-binding moiety (ABM) due to its high affinity for human serum albumin (HSA; Kd ≈ 3 μM) [1] . Functionalization involves conjugating IPBA to targeting vectors (e.g., peptides, folates) through carboxylate-activated intermediates. N-hydroxysuccinimide (NHS) esters or acyl chlorides facilitate amide bond formation with lysine residues or terminal amines of biomolecules [10]. Structural analogs like 4-(4-(trifluoromethyl)phenyl)butanoic acid (TPBA) have been engineered to fine-tune albumin affinity—TPBA’s trifluoromethyl group enhances lipophilicity (LogD: 1.71 vs. IPBA’s -0.97), prolonging blood circulation in murine models [2]. Conjugation efficiency depends on stoichiometry (typically 1:1 ABM:ligand ratio) and reaction pH (optimized at 8.5–9.0) to prevent polymerization [9].
Table 2: Albumin-Binding Affinities of IPBA Derivatives
Derivative | Binding Affinity (Kd, μM) | Biological Half-Life |
---|---|---|
IPBA | 3.0 [1] | >8 hours [9] |
TPBA (Trifluoromethyl) | 5.2 [2] | ~6 hours [2] |
Pentanoate analog | 9.8 [9] | ~0.8 hours [9] |
Linker design critically balances hydrophobicity, length, and rigidity to optimize tumor targeting. Incorporating 4-(aminomethyl)benzoic acid (AMBA) as a hydrophobic spacer between IPBA and PSMA-targeting motifs (e.g., Lys-urea-Glu) increases albumin binding by 3-fold compared to non-linker constructs [9] [5]. Conversely, hydrophilic D-glutamate linkers reduce nonspecific binding but accelerate renal clearance. Heterodimeric systems—such as integrin αvβ3/CD13-targeting agents—use polyethylene glycol (PEG₂ or PEG₄) chains to connect IPBA to dual-targeting pharmacophores. This design achieves 55% higher tumor retention in pancreatic xenografts (BxPC-3 models) than monomeric analogs [2]. Optimal linker length is 10–12 atoms, maximizing flexibility without steric hindrance.
Table 3: Impact of Linker Chemistry on Tumor Uptake
Linker Type | Tumor Uptake (%ID/g at 24h) | Kidney Retention (%ID/g) |
---|---|---|
AMBA-IPBA | 45.3 ± 3.2 [9] | 8.7 ± 1.1 [9] |
PEG₄-IPBA | 30.1 ± 2.8 [2] | 4.2 ± 0.9 [2] |
D-Glutamate-IPBA | 18.6 ± 1.7 [9] | 22.5 ± 3.0 [9] |
Radiolabeling IPBA derivatives requires specialized techniques to preserve targeting functionality. For iodine isotopes (¹²⁵I, ¹³¹I), electrophilic iododestannylation is employed: tributylstannyl precursors react with [¹²⁵I]NaI and chloramine-T, achieving radiochemical yields (RCY) of 40–70% and purity >95% [7] [5]. Gallium-68 labeling uses NOTA or NODAGA chelators conjugated to IPBA-carrier molecules; reaction conditions (95°C, pH 4.0, 10 min) yield >97% radiochemical purity [6]. A breakthrough strategy involves "radiohybrid" constructs (e.g., PSMA-ALB-53), where IPBA carries astatine-211 (²¹¹At) via tin-halogen exchange (RCY: 16%), while DOTA chelates lutetium-177 [5]. Post-labeling purification via C18 cartridges ensures clinical-grade suitability.
Key Advances:
Table 4: Radiolabeling Efficiency of IPBA Conjugates
Radionuclide | Conjugate | RCY (%) | Purity (%) | Stability |
---|---|---|---|---|
¹²⁵I | bcRGDiba [7] | 70 | >99 | 24h in serum |
⁶⁸Ga | NODAGA-IP [6] | >95 | >97 | 5h in PBS/FBS |
²¹¹At | PSMA-ALB-53 [5] | 16 | >97 | 8h in vivo |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8